

# Spectroscopic Profile of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(3,4-Dimethoxycinnamoyl)piperidine

**Cat. No.:** B168512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bioactive compound **1-(3,4-Dimethoxycinnamoyl)piperidine**. This information is critical for its identification, characterization, and quality control in research and development settings. The data presented herein is based on established spectroscopic principles and data from closely related analogs, providing a robust framework for professionals in medicinal chemistry and drug discovery.

## Chemical Structure and Properties

**1-(3,4-Dimethoxycinnamoyl)piperidine** is a naturally occurring amide alkaloid found in plants of the *Piper* genus, notably *Piper longum* L.[1]. It can also be synthesized, and these synthetic analogs have shown antimicrobial and antioxidant activities[2]. The molecule consists of a piperidine ring connected via an amide linkage to a 3,4-dimethoxycinnamoyl group[3].

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>16</sub> H <sub>21</sub> NO <sub>3</sub>                                     |
| Molecular Weight  | 275.34 g/mol  |
| CAS Number        | 128261-84-7   |
| Appearance        | Oil   |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone <sup>[3]</sup> |

## Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(3,4-Dimethoxycinnamoyl)piperidine**. This data is essential for confirming the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                       |
|------------------------------------|--------------|-------------|----------------------------------|
| ~ 7.6 - 7.0                        | m            | 3H          | Ar-H                             |
| ~ 7.5 (d, $J \approx 15$ Hz)       | d            | 1H          | H- $\alpha$ (vinylic)            |
| ~ 6.8 (d, $J \approx 15$ Hz)       | d            | 1H          | H- $\beta$ (vinylic)             |
| ~ 3.9                              | s            | 6H          | 2 x OCH <sub>3</sub>             |
| ~ 3.6                              | t            | 4H          | H-2', H-6' (piperidine)          |
| ~ 1.6                              | m            | 6H          | H-3', H-4', H-5'<br>(piperidine) |

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment                    |
|---------------------------------|-------------------------------|
| ~ 166                           | C=O (amide)                   |
| ~ 150 - 148                     | Ar-C (quaternary, C-O)        |
| ~ 142                           | C- $\alpha$ (vinylic)         |
| ~ 128 - 120                     | Ar-CH                         |
| ~ 118                           | C- $\beta$ (vinylic)          |
| ~ 112 - 110                     | Ar-CH                         |
| ~ 56                            | OCH <sub>3</sub>              |
| ~ 47, 43                        | C-2', C-6' (piperidine)       |
| ~ 27, 26, 25                    | C-3', C-4', C-5' (piperidine) |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                           |
|--------------------------------|---------------|--------------------------------------|
| ~ 3010 - 2930                  | Medium        | C-H stretch (aromatic and aliphatic) |
| ~ 1650 - 1610                  | Strong        | C=O stretch (amide)                  |
| ~ 1600 - 1580                  | Medium-Strong | C=C stretch (aromatic and vinylic)   |
| ~ 1520                         | Medium        | Aromatic C=C stretch                 |
| ~ 1260                         | Strong        | C-O stretch (aryl ether)             |
| ~ 1140                         | Strong        | C-O stretch (aryl ether)             |
| ~ 1025                         | Medium        | C-N stretch                          |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a related compound, 1-(3,4,5-Trimethoxycinnamoyl)piperidine, prominent peaks are observed at m/z 305 (M<sup>+</sup>), 222, and 221[4].

Expected Fragmentation for **1-(3,4-Dimethoxycinnamoyl)piperidine**:

| m/z | Assignment                         |
|-----|------------------------------------|
| 275 | [M] <sup>+</sup> (Molecular Ion)   |
| 191 | [M - piperidine] <sup>+</sup>      |
| 177 | [3,4-dimethoxystyryl] <sup>+</sup> |
| 84  | [piperidine - H] <sup>+</sup>      |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-(3,4-Dimethoxycinnamoyl)piperidine** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## FT-IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the neat oil sample directly onto the ATR crystal.
- Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry

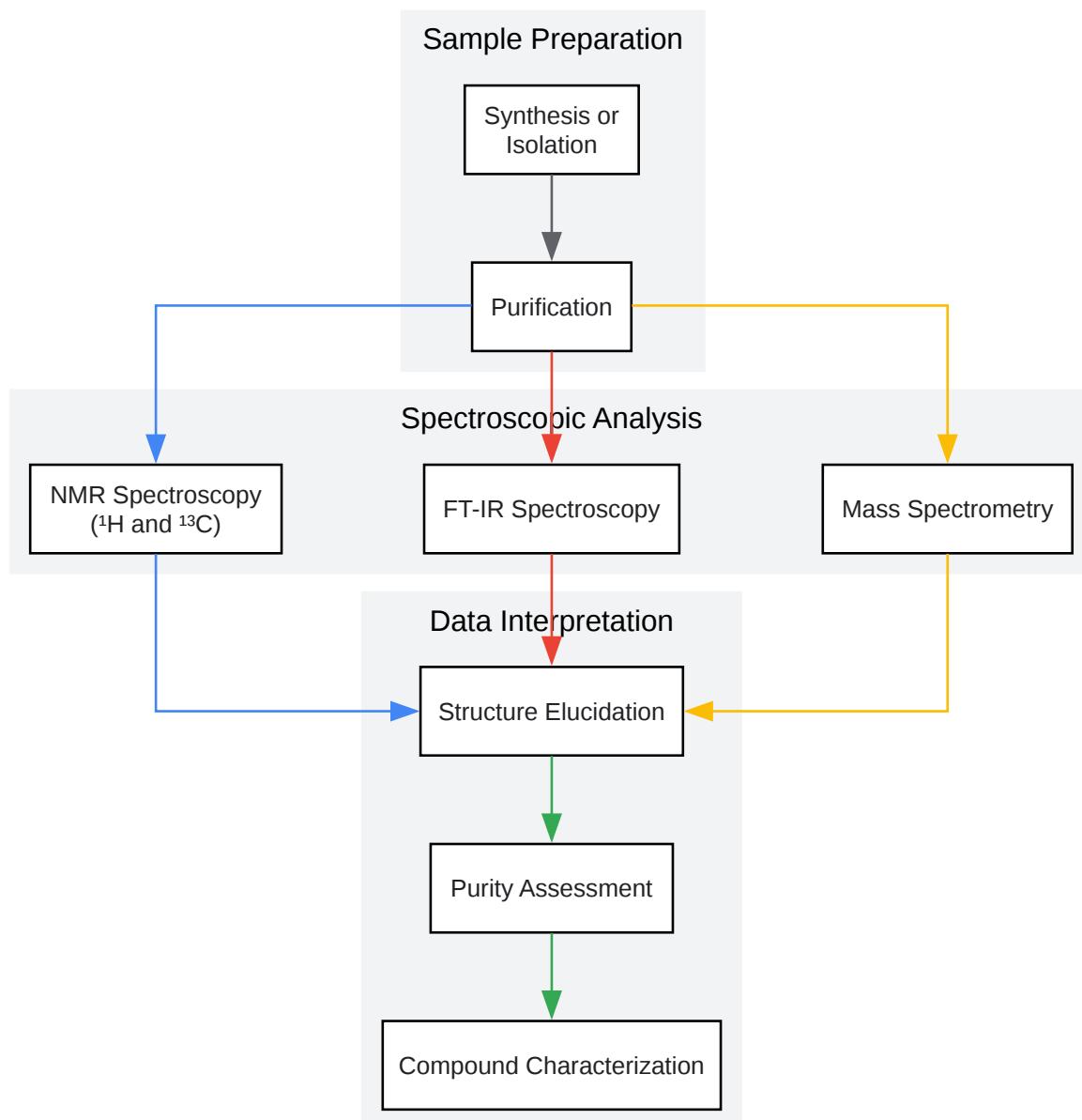
- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole).

- Data Analysis: The resulting mass spectrum will plot the relative abundance of ions versus their m/z values.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-(3,4-Dimethoxycinnamoyl)piperidine**.

Workflow for Spectroscopic Analysis of 1-(3,4-Dimethoxycinnamoyl)piperidine



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **1-(3,4-Dimethoxycinnamoyl)piperidine**.

This guide serves as a foundational resource for professionals engaged in the study and application of **1-(3,4-Dimethoxycinnamoyl)piperidine**, facilitating its accurate identification and use in further research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-(3,4-Dimethoxycinnamoyl)piperidine | Piper | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(3,4-Dimethoxycinnamoyl)piperidine () for sale [vulcanchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168512#1-3-4-dimethoxycinnamoyl-piperidine-spectroscopic-data-nmr-ir-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)